Hepatitis b virus pre-s region(120-145)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Hepatitis B virus pre-S region (120-145) is a segment of the Hepatitis B virus genome that plays a crucial role in the viral life cycle. This region is located upstream of the S-open-reading frame of the Hepatitis B virus genome and is essential for the virus’s ability to infect liver cells. The pre-S region is known for its high variability and is associated with several liver diseases, including fulminant hepatitis, liver cirrhosis, and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Hepatitis B virus pre-S region (120-145) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of the Hepatitis B virus pre-S region (120-145) involves large-scale peptide synthesis using automated peptide synthesizers. The process is similar to laboratory-scale synthesis but is optimized for higher yields and purity. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure its purity and identity .
Chemical Reactions Analysis
Types of Reactions: The Hepatitis B virus pre-S region (120-145) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to antibodies or other proteins.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in SPPS for the stepwise addition of amino acids.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for activating carboxyl groups.
Cleavage reagents: Such as trifluoroacetic acid (TFA) for removing the peptide from the resin.
Major Products Formed: The primary product formed is the Hepatitis B virus pre-S region (120-145) peptide. This peptide can be further modified or conjugated with other molecules for various applications .
Scientific Research Applications
The Hepatitis B virus pre-S region (120-145) has several scientific research applications:
Virology: It is used to study the mechanisms of Hepatitis B virus infection and its interactions with host cells.
Immunology: The peptide is used to develop vaccines and immunotherapies targeting the Hepatitis B virus.
Diagnostics: It serves as a biomarker for detecting Hepatitis B virus infections and monitoring disease progression.
Therapeutics: The peptide is explored as a potential therapeutic agent for treating Hepatitis B virus-related liver diseases
Mechanism of Action
The Hepatitis B virus pre-S region (120-145) exerts its effects by interacting with specific receptors on liver cells, facilitating viral entry and infection. It also plays a role in the immune response by binding to antibodies and modulating the host’s immune system. The peptide’s interactions with cellular proteins are crucial for the virus’s replication and persistence in the host .
Comparison with Similar Compounds
Hepatitis B virus pre-S1 region: Another segment of the Hepatitis B virus genome involved in viral entry and infection.
Hepatitis B virus pre-S2 region: Similar to the pre-S region (120-145), it plays a role in viral attachment and entry into host cells
Uniqueness: The Hepatitis B virus pre-S region (120-145) is unique due to its specific sequence and its critical role in the viral life cycle. Its high variability and association with liver diseases make it a valuable target for research and therapeutic development .
Properties
Molecular Formula |
C135H199N39O38S |
---|---|
Molecular Weight |
3008.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C135H199N39O38S/c1-66(2)50-87(118(197)160-89(53-75-34-36-78(179)37-35-75)121(200)166-94(54-74-26-16-13-17-27-74)132(211)173-47-22-32-97(173)126(205)153-69(7)111(190)150-61-103(184)149-63-106(188)189)154-104(185)62-151-113(192)82(30-20-45-146-134(141)142)159-128(207)107(68(5)6)169-116(195)83(31-21-46-147-135(143)144)158-127(206)98-33-23-48-174(98)133(212)95(58-105(186)187)167-115(194)85(39-42-100(138)181)156-119(198)88(51-67(3)4)164-129(208)108(70(8)176)170-117(196)86(40-43-101(139)182)157-123(202)92(56-77-60-145-65-152-77)162-120(199)90(52-73-24-14-12-15-25-73)165-130(209)109(71(9)177)172-131(210)110(72(10)178)171-125(204)96(64-175)168-124(203)93(57-102(140)183)163-122(201)91(55-76-59-148-81-29-19-18-28-79(76)81)161-114(193)84(38-41-99(137)180)155-112(191)80(136)44-49-213-11/h12-19,24-29,34-37,59-60,65-72,80,82-98,107-110,148,175-179H,20-23,30-33,38-58,61-64,136H2,1-11H3,(H2,137,180)(H2,138,181)(H2,139,182)(H2,140,183)(H,145,152)(H,149,184)(H,150,190)(H,151,192)(H,153,205)(H,154,185)(H,155,191)(H,156,198)(H,157,202)(H,158,206)(H,159,207)(H,160,197)(H,161,193)(H,162,199)(H,163,201)(H,164,208)(H,165,209)(H,166,200)(H,167,194)(H,168,203)(H,169,195)(H,170,196)(H,171,204)(H,172,210)(H,186,187)(H,188,189)(H4,141,142,146)(H4,143,144,147)/t69-,70+,71+,72+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 |
InChI Key |
NDYBPVSCZMKIEN-PIDTYYQQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.